molecular formula C17H20N2O4S B4712582 N-(4-ethoxybenzyl)-3-[(methylsulfonyl)amino]benzamide

N-(4-ethoxybenzyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4712582
M. Wt: 348.4 g/mol
InChI Key: VDYSNPUUQOLILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzyl)-3-[(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a highly selective antagonist of the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain signaling pathways in the body. EMA401 has shown promising results in preclinical and clinical studies, and it has the potential to provide a new and effective treatment option for patients suffering from chronic pain.

Mechanism of Action

N-(4-ethoxybenzyl)-3-[(methylsulfonyl)amino]benzamide works by selectively blocking the AT2 receptor, which is involved in the regulation of pain signaling pathways. By blocking this receptor, this compound reduces the transmission of pain signals from the peripheral nerves to the central nervous system, resulting in pain relief. Unlike other pain medications, this compound does not affect the activity of opioid receptors, which can lead to unwanted side effects such as addiction and tolerance.
Biochemical and Physiological Effects:
This compound has been shown to have a good safety profile and minimal side effects in clinical trials. It is well-tolerated by patients and does not cause the sedation or cognitive impairment associated with other pain medications. This compound has also been shown to have a low potential for drug interactions, making it a safe and effective option for patients with multiple medical conditions.

Advantages and Limitations for Lab Experiments

N-(4-ethoxybenzyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the AT2 receptor, which allows for precise control over the pain signaling pathway. This compound is also easy to administer and has a long half-life, which makes it ideal for use in chronic pain models. However, the high cost of this compound may limit its use in some laboratory settings.

Future Directions

There are several future directions for the research and development of N-(4-ethoxybenzyl)-3-[(methylsulfonyl)amino]benzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of interest is the investigation of this compound for the treatment of other pain conditions, such as migraine and neuropathic pain associated with spinal cord injury. Additionally, the combination of this compound with other pain medications may provide a more effective treatment option for patients with chronic pain.

Scientific Research Applications

N-(4-ethoxybenzyl)-3-[(methylsulfonyl)amino]benzamide has been extensively studied in preclinical and clinical trials for the treatment of chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. In clinical trials, this compound has demonstrated significant pain relief in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy. This compound is also being investigated for its potential use in other pain conditions, such as osteoarthritis and fibromyalgia.

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-3-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-23-16-9-7-13(8-10-16)12-18-17(20)14-5-4-6-15(11-14)19-24(2,21)22/h4-11,19H,3,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYSNPUUQOLILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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